molecular formula C16H10N2O4 B15063095 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione CAS No. 89014-95-9

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione

Cat. No.: B15063095
CAS No.: 89014-95-9
M. Wt: 294.26 g/mol
InChI Key: YDXKVOFOIVRBHL-UHFFFAOYSA-N
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Description

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group and a vinylphenyl group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline to form the intermediate 4-nitrophthalimide. This intermediate is then reacted with 4-vinylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solventless conditions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, toluene).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound can bind to the allosteric sites of these receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, which are crucial for its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is unique due to the presence of both a nitro group and a vinylphenyl group, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class known for their potential therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C15H12N2O3\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{3}

The synthesis typically involves the condensation of 4-nitrophthalic anhydride with 4-vinylphenyl amine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods which enhance reaction efficiency.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines. The compound displayed a mean GI50 (concentration causing 50% growth inhibition) value of approximately 15.72 μM , indicating potent activity against cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineGI50 (μM)TGI (μM)
COLO 20515.7250.68
HT-2920.4555.30
A54918.9052.10

Acetylcholinesterase Inhibition

The compound has also been investigated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. It was found to have an IC50 value ranging from 2.1 to 7.4 μM , demonstrating strong inhibition compared to established AChE inhibitors like rivastigmine . Molecular docking studies suggest that it interacts with both the catalytic and peripheral sites of the enzyme.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against various strains of bacteria. In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit AChE suggests it may modulate cholinergic signaling pathways.
  • Cell Cycle Arrest : Anticancer activity is likely mediated through induction of cell cycle arrest in cancer cells.
  • Antioxidant Properties : The presence of nitro groups may contribute to antioxidant effects, reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Neuroprotective Effects : In models of oxidative stress-induced neuronal death, treatment with the compound reduced cell death significantly .
  • Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited enhanced anticancer effects, suggesting potential for combination therapy .

Properties

CAS No.

89014-95-9

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

2-(4-ethenylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H10N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h2-9H,1H2

InChI Key

YDXKVOFOIVRBHL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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